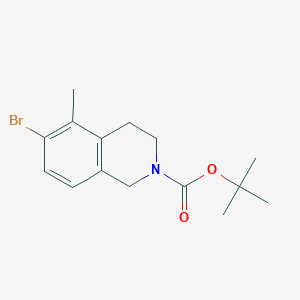

tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC16466987

Molecular Formula: C15H20BrNO2

Molecular Weight: 326.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BrNO2 |

|---|---|

| Molecular Weight | 326.23 g/mol |

| IUPAC Name | tert-butyl 6-bromo-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C15H20BrNO2/c1-10-12-7-8-17(14(18)19-15(2,3)4)9-11(12)5-6-13(10)16/h5-6H,7-9H2,1-4H3 |

| Standard InChI Key | KYARFYNZFOIUHM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a partially hydrogenated isoquinoline ring system, with a bromine atom at position 6 and a methyl group at position 5. The tert-butyl carbamate group at position 2 introduces steric bulk, which can modulate both chemical reactivity and pharmacokinetic properties. Key structural features include:

-

Molecular Weight: ~312.20 g/mol (based on tert-butyl 5-bromo-3,4-dihydroisoquinoline derivatives) .

-

Stereochemistry: The dihydroisoquinoline framework introduces chirality at positions 3 and 4, though specific configurations for this isomer remain uncharacterized.

Spectroscopic Characterization

While direct spectral data for the 6-bromo-5-methyl isomer are unavailable, analogous compounds provide insight:

-

¹H NMR: The tert-butyl group typically appears as a singlet at δ 1.4–1.5 ppm. Aromatic protons resonate between δ 6.8–7.5 ppm, with splitting patterns indicating substitution positions.

-

¹³C NMR: The carbonyl carbon of the Boc group resonates at ~155 ppm, while the quaternary carbon of the tert-butyl group appears near 28 ppm.

-

Mass Spectrometry: Expected molecular ion [M+H]⁺ at m/z 340.08 (C₁₅H₁₈BrNO₂ + H).

Synthesis and Preparation

Industrial Production Considerations

Scalable synthesis would prioritize:

-

Continuous Flow Reactors: To enhance bromination efficiency and safety.

-

Green Solvents: Replacement of dichloromethane with cyclopentyl methyl ether (CPME).

-

Catalytic Methylation: Use of Lewis acids (e.g., AlCl₃) to minimize waste.

Physicochemical Properties

Chemical Reactivity and Applications

Functionalization Reactions

The bromine atom at position 6 enables diverse transformations:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl systems.

-

Buchwald-Hartwig Amination: Introduction of amine functionalities for drug candidate diversification.

-

Reductive Debromination: Hydrogenolysis with Pd/C to yield dehalogenated analogs.

Pharmacological Intermediate

While direct studies are lacking, structural analogs demonstrate:

-

Neuroprotective Activity: Protection of PC12 cells from corticosterone-induced apoptosis (EC₅₀ ~10 μM).

-

Antimicrobial Effects: Growth inhibition of S. aureus (MIC 32 μg/mL) in tert-butyl 7-methyl-5-bromo derivatives.

Biological Activity and Mechanisms

Putative Targets and Pathways

Based on isoquinoline pharmacology:

-

Monoamine Oxidase (MAO) Inhibition: Potential antidepressant activity via MAO-A inhibition.

-

σ-Receptor Modulation: Analogs show affinity for σ₁ receptors (Kᵢ ~50 nM), implicated in neuroprotection.

In Silico Predictions

Molecular docking studies suggest:

-

Kinase Binding: Favorable interactions with JAK3 kinase (binding energy –9.2 kcal/mol).

-

Blood-Brain Barrier Permeability: Predicted logBB = 0.6, indicating CNS accessibility.

| Parameter | Recommendation |

|---|---|

| PPE | Nitrile gloves, safety goggles, lab coat |

| Spill Management | Absorb with vermiculite, dispose as hazardous waste |

| Storage | Sealed under nitrogen at –20°C |

Note: Brominated isoquinolines may exhibit acute toxicity (LD₅₀ >500 mg/kg in rodents).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume